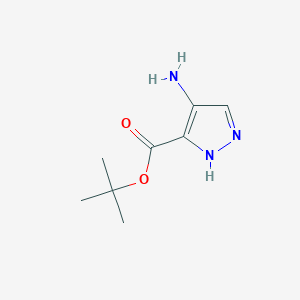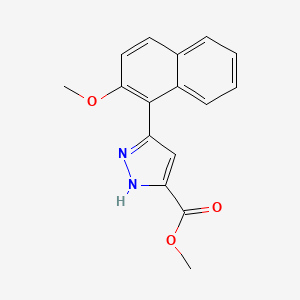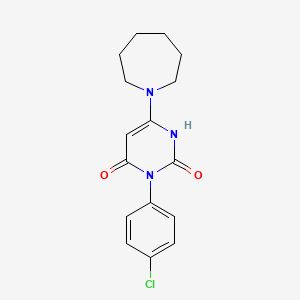
6-(azepan-1-yl)-3-(4-chlorophenyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(azepan-1-yl)-3-(4-chlorophenyl)-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Functionalized Benzazepines Synthesis : A study detailed the synthesis of functionalized benzazepines, highlighting a process involving base-promoted aromatic nucleophilic substitution and acid-promoted intramolecular Friedel–Crafts cyclization. This synthesis route produces polysubstituted benzazepines with potential applications in medicinal chemistry and as intermediates in organic synthesis (Acosta-Quintero et al., 2015).
Antimicrobial Activity of Pyrimidine Derivatives : Novel pyrimidine derivatives have been synthesized and tested for their antimicrobial activity, demonstrating the potential of these compounds as bases for developing new antimicrobial agents. This highlights the versatility of pyrimidine derivatives in contributing to the discovery of new therapeutic agents (El-Agrody et al., 2001).
Nonlinear Optical Properties : The significance of pyrimidine derivatives extends to the fields of materials science, particularly in the development of nonlinear optical (NLO) materials. A comparative analysis of thiopyrimidine derivatives has shown promising applications in nonlinear optics, suggesting these compounds as suitable candidates for optoelectronic applications (Hussain et al., 2020).
Applications in Drug Design and Synthesis
Antiviral Evaluation : Pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their antiviral activities against Hepatitis A virus and Herpes simplex virus, indicating the potential of these compounds in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).
Synthesis of Chromeno Pyrimidine Derivatives : The design and synthesis of novel chromeno pyrimidine derivatives have been explored, showing potential for new chemical and biological interests. This illustrates the adaptability of pyrimidine derivatives in generating diverse molecular structures for various scientific applications (Wang et al., 2015).
pH-Sensing Application : Pyrimidine-phthalimide derivatives have been developed for pH-sensing applications, showcasing the utility of pyrimidine derivatives in creating functional materials for chemical sensing and environmental monitoring. This demonstrates the integration of pyrimidine chemistry in the development of advanced materials with specific functionalities (Yan et al., 2017).
Properties
IUPAC Name |
6-(azepan-1-yl)-3-(4-chlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-5-7-13(8-6-12)20-15(21)11-14(18-16(20)22)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUFOPMDXTUDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
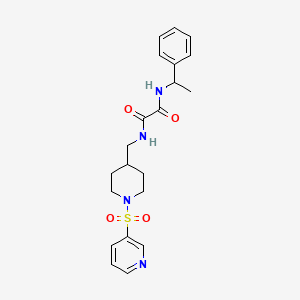
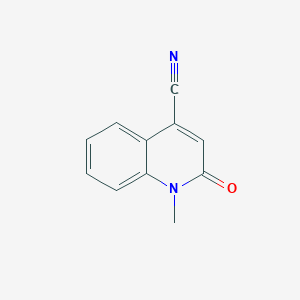
![N-({5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide](/img/structure/B2963519.png)
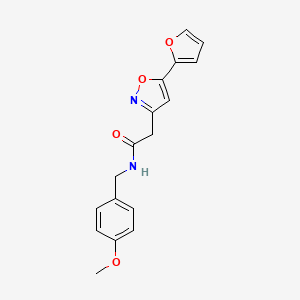
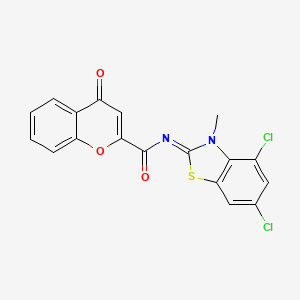

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2963525.png)
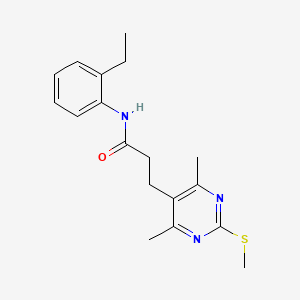

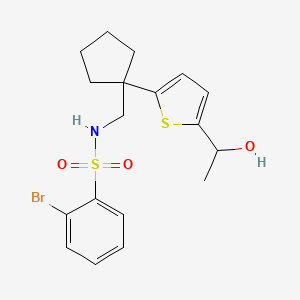
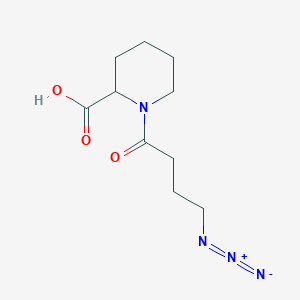
![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
